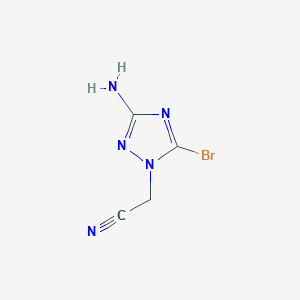

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile

Description

Properties

Molecular Formula |

C4H4BrN5 |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

2-(3-amino-5-bromo-1,2,4-triazol-1-yl)acetonitrile |

InChI |

InChI=1S/C4H4BrN5/c5-3-8-4(7)9-10(3)2-1-6/h2H2,(H2,7,9) |

InChI Key |

ZXEYNYWUIYLJLT-UHFFFAOYSA-N |

Canonical SMILES |

C(C#N)N1C(=NC(=N1)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with bromoacetonitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution: Formation of substituted triazoles.

Oxidation: Formation of nitro-triazoles.

Reduction: Formation of amino-triazoles.

Scientific Research Applications

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide.

Materials Science: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological molecules, contributing to its activity.

Comparison with Similar Compounds

Substituent Effects

- Halogen vs. Hydrogen: The bromine atom in the target compound enhances lipophilicity and halogen bonding compared to non-halogenated analogs like 2-(1,2,4-triazol-1-yl)acetonitrile . Bromine’s electron-withdrawing nature may also slow metabolic degradation in pesticidal applications.

- Amino Group: The 3-amino substituent distinguishes the target compound from methyl- or phenyl-substituted triazoles (e.g., 2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile ), enabling hydrogen-bond interactions critical for target binding in enzyme inhibition.

Functional Group Variations

- Acetonitrile vs. Acetamide: Replacing acetonitrile with acetamide (as in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-benzylacetamide ) increases polarity and solubility but reduces electrophilicity, altering reactivity in nucleophilic substitution reactions.

Biological Activity

2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)acetonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C4H6BrN5 |

| Molecular Weight | 202.03 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | NC(=N)N1C(=NC(=N1)N)BrCC#N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can form hydrogen bonds and π-π interactions with protein residues, affecting enzyme activity and cellular pathways. This compound has been studied for its potential to inhibit certain enzymes involved in fungal and bacterial metabolism.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:

- Antifungal Activity : In studies comparing various triazole derivatives against Candida albicans, it was observed that modifications to the triazole structure significantly influenced antifungal potency. The presence of bromine in the structure enhances binding affinity to the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis .

- Bacterial Activity : The compound has also demonstrated activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Studies

- Antifungal Efficacy : A study evaluated the activity of several triazole derivatives against C. albicans, revealing that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents .

- Cytotoxicity Assessment : The cytotoxic effects were tested on human fetal lung fibroblast (MRC-5) cells. The compound showed lower cytotoxicity compared to traditional antifungals like ketoconazole, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | 0.023 | >100 |

| Fluconazole | 0.031 | 69.1 |

| Ketoconazole | - | 31–50 |

Applications in Medicine and Agriculture

The biological activities of this compound suggest several potential applications:

Medicine :

- As an antifungal agent in treating infections caused by resistant fungal strains.

Agriculture :

- As a fungicide due to its efficacy against plant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.